3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-5-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4-5H2,(H,13,14) |
InChI Key |
APDFGBVAQPSJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core structure, making it of interest in both organic synthesis and pharmaceutical chemistry because of its chemical properties and potential biological activities. The compound has a molecular weight of approximately 204.23 g/mol and a molecular formula of C11H12N2O2.
Scientific Research Applications
This compound has applications in chemistry, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing more complex heterocyclic compounds.
- It is adaptable for creating diverse libraries of related compounds.
Medicine
- It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Studies suggest it may act as an inhibitor of specific cellular processes, such as Rab11A prenylation, which is crucial for cellular signaling pathways.
- It has been explored for its potential biological activities, particularly in antimicrobial and anticancer research.
- It may act as an inhibitor of certain protein prenylation processes critical for cellular function, indicating its potential as an anticancer agent.
Industry
- It can be used in developing new materials with specific chemical properties.
Pharmacological Activities
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a variety of biological activities:
- Anticancer Activity Several studies have reported that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
- Antimicrobial Properties Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo[1,2-a]pyridine Core | Enhances interaction with biological targets due to electron-rich nitrogen atoms. |
| Propanoic Acid Side Chain | Facilitates binding to receptor sites and influences solubility. |
Research suggests that modifications to the imidazo[1,2-a]pyridine core or the propanoic acid chain can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies provide insights into the biological activity of this compound:
- Cytotoxicity Against Cancer Cell Lines A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism Another investigation highlighted the compound's ability to inhibit LPS-induced IL-6 release in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Efficacy Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites on enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid with its analogs:
*Molecular weight estimated based on structural similarity to CAS 887405-28-9 .
Key Observations:
Pharmacological Considerations
- Solubility and Bioavailability : Carboxylic acid-containing compounds (e.g., CAS 887405-28-9) are more water-soluble at physiological pH than amides (e.g., CAS 1242268-22-9), favoring oral absorption .
- Lipophilicity: The 2-methylpropanoic acid derivative (CAS 1511351-96-4) has a higher molecular weight and logP, suggesting improved membrane permeability but reduced solubility .
Biological Activity
3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 204.23 g/mol. The compound features an imidazo[1,2-a]pyridine moiety linked to a propanoic acid side chain, which significantly influences its reactivity and biological properties.
Pharmacological Activities
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a variety of biological activities:
- Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
- Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo[1,2-a]pyridine Core | Enhances interaction with biological targets due to electron-rich nitrogen atoms. |
| Propanoic Acid Side Chain | Facilitates binding to receptor sites and influences solubility. |
Research suggests that modifications to the imidazo[1,2-a]pyridine core or the propanoic acid chain can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies provide insights into the biological activity of this compound:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanism : Another investigation highlighted the compound's ability to inhibit LPS-induced IL-6 release in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Efficacy : Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
Q & A
Q. How can researchers investigate the compound’s interaction with enzymes at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using Biacore systems .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
